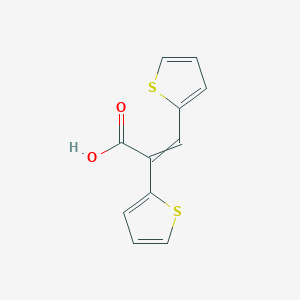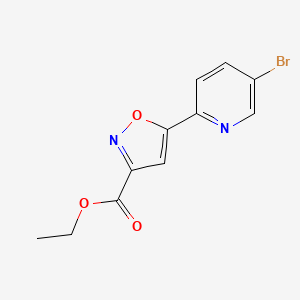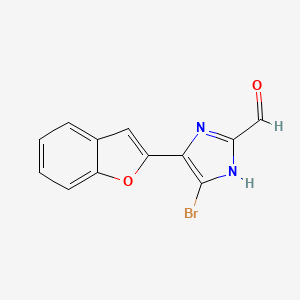
4-(2-Benzofuryl)-5-bromoimidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Benzofuryl)-5-bromoimidazole-2-carbaldehyde is a heterocyclic compound that features a benzofuran ring fused to an imidazole ring with a bromine atom and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzofuryl)-5-bromoimidazole-2-carbaldehyde typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxybenzaldehyde with acetic anhydride.
Bromination: The benzofuran ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Imidazole Ring: The brominated benzofuran is reacted with an appropriate amine and a formylating agent to form the imidazole ring with an aldehyde group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Benzofuryl)-5-bromoimidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-(2-Benzofuryl)-5-bromoimidazole-2-carboxylic acid.
Reduction: 4-(2-Benzofuryl)-5-bromoimidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Benzofuryl)-5-bromoimidazole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Synthesis:
Mecanismo De Acción
The mechanism of action of 4-(2-Benzofuryl)-5-bromoimidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The benzofuran and imidazole rings provide a rigid framework that allows for precise binding interactions, while the bromine atom and aldehyde group can participate in additional chemical reactions that enhance the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Benzofuryl)-5-chloroimidazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-(2-Benzofuryl)-5-fluoroimidazole-2-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
4-(2-Benzofuryl)-5-iodoimidazole-2-carbaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(2-Benzofuryl)-5-bromoimidazole-2-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens. The bromine atom also influences the compound’s electronic properties, making it suitable for certain applications in materials science and medicinal chemistry.
Propiedades
Fórmula molecular |
C12H7BrN2O2 |
|---|---|
Peso molecular |
291.10 g/mol |
Nombre IUPAC |
4-(1-benzofuran-2-yl)-5-bromo-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H7BrN2O2/c13-12-11(14-10(6-16)15-12)9-5-7-3-1-2-4-8(7)17-9/h1-6H,(H,14,15) |
Clave InChI |
APFMAYIGJJLHKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C3=C(NC(=N3)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


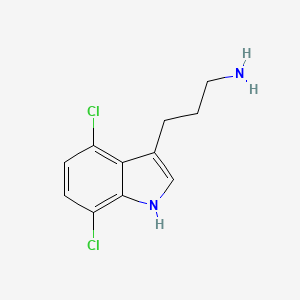

![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)
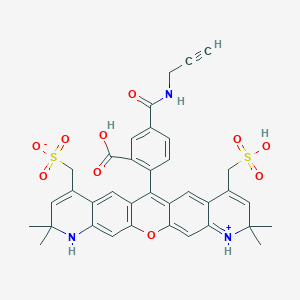
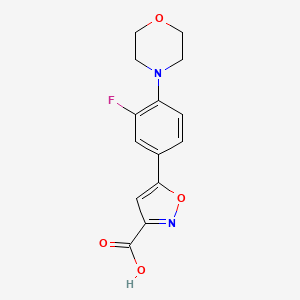


![4-[(Oxan-2-yl)oxy]non-2-enal](/img/structure/B13713840.png)
